4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride
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Overview
Description
4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride is a chemical compound with significant interest in various fields of research due to its unique chemical structure and potential biological activity . This compound is known for its applications in medicinal chemistry and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted benzene derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the bacterial folic acid metabolism, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide
- 4-(2-aminoethyl)benzenesulfonamide
- Sulfanilamide
Uniqueness
4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activity and chemical reactivity. Compared to similar compounds, it has a higher affinity for its molecular targets and exhibits different pharmacokinetic properties .
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEDWXLKBDLBEQ-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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